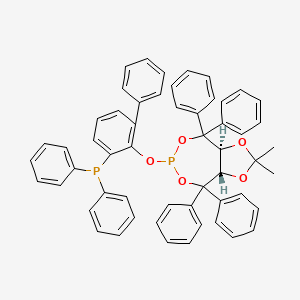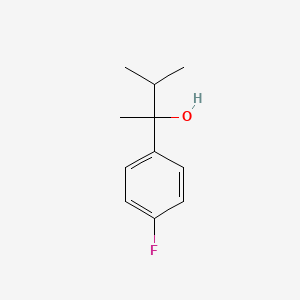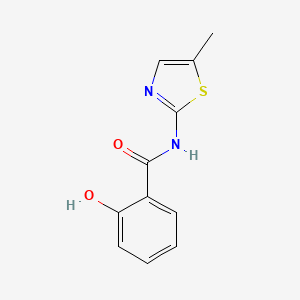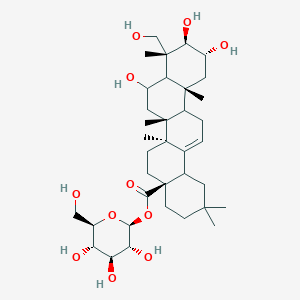
2-(1-Phenylvinyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Phenylvinyl)benzoic acid is an organic compound with the molecular formula C15H12O2 It is a derivative of benzoic acid, where the hydrogen atom at the ortho position is replaced by a 1-phenylvinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(1-Phenylvinyl)benzoic acid can be synthesized through a one-step Wittig reaction. The process involves the reaction of 2-benzoylbenzoic acid with methyltriphenylphosphonium bromide in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using the same principles as in laboratory synthesis. The key factors for industrial production would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Phenylvinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an electrophile like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Ethyl-substituted benzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(1-Phenylvinyl)benzoic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antiviral properties.
Medicine: It is used in the development of pharmaceutical drugs, particularly nucleoside analogs that have therapeutic applications.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Phenylvinyl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, in glycosylation reactions, the compound acts as a glycosyl donor, facilitating the formation of glycosidic bonds. The ortho-(1-phenylvinyl) group enhances the reactivity of the benzoic acid moiety, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: The parent compound, which lacks the 1-phenylvinyl group.
2-Phenylbenzoic acid: Similar structure but with a phenyl group instead of a 1-phenylvinyl group.
Cinnamic acid: Contains a vinyl group conjugated to a phenyl ring but lacks the benzoic acid moiety.
Uniqueness
2-(1-Phenylvinyl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a 1-phenylvinyl groupThe compound’s ability to act as a versatile glycosyl donor further distinguishes it from other benzoic acid derivatives .
Propiedades
Fórmula molecular |
C15H12O2 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2-(1-phenylethenyl)benzoic acid |
InChI |
InChI=1S/C15H12O2/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(16)17/h2-10H,1H2,(H,16,17) |
Clave InChI |
GUMNEYUSMFGMJT-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078301.png)

![4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078311.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078334.png)
![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)


![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)



